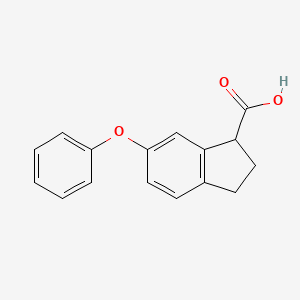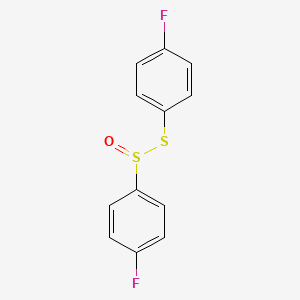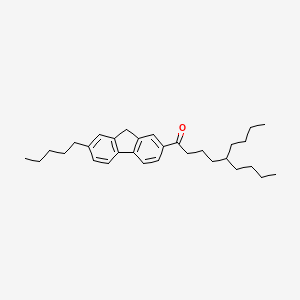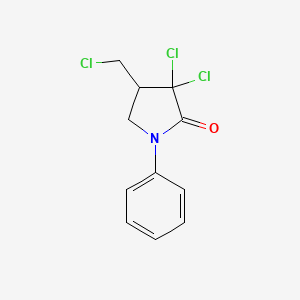![molecular formula C19H32Se B14585021 [(Tridecan-2-yl)selanyl]benzene CAS No. 61539-73-9](/img/structure/B14585021.png)
[(Tridecan-2-yl)selanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Tridecan-2-yl)selanyl]benzene is an organic compound that features a benzene ring substituted with a tridecan-2-ylselanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Tridecan-2-yl)selanyl]benzene typically involves the reaction of tridecan-2-ylselenol with a benzene derivative under specific conditions. One common method is the Friedel-Crafts alkylation, where the tridecan-2-ylselenol acts as the alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[(Tridecan-2-yl)selanyl]benzene undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4
Substitution: Bromine, nitric acid
Major Products Formed
Oxidation: Selenoxide derivatives
Reduction: Selenide derivatives
Substitution: Halogenated or nitrated benzene derivatives
Scientific Research Applications
[(Tridecan-2-yl)selanyl]benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of [(Tridecan-2-yl)selanyl]benzene involves its ability to participate in redox reactions. The selenium atom in the compound can undergo oxidation and reduction, allowing it to act as a redox catalyst. This property is crucial in biological systems where redox balance is essential for cellular function .
Comparison with Similar Compounds
Similar Compounds
[(Tridecan-2-yl)thio]benzene: Similar structure but contains sulfur instead of selenium.
[(Tridecan-2-yl)oxy]benzene: Contains oxygen instead of selenium.
[(Tridecan-2-yl)amino]benzene: Contains nitrogen instead of selenium.
Uniqueness
[(Tridecan-2-yl)selanyl]benzene is unique due to the presence of selenium, which imparts distinct redox properties compared to sulfur, oxygen, or nitrogen analogs. Selenium’s ability to form stable selenides and selenoxides makes it valuable in redox chemistry and biological applications .
Properties
CAS No. |
61539-73-9 |
|---|---|
Molecular Formula |
C19H32Se |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
tridecan-2-ylselanylbenzene |
InChI |
InChI=1S/C19H32Se/c1-3-4-5-6-7-8-9-10-12-15-18(2)20-19-16-13-11-14-17-19/h11,13-14,16-18H,3-10,12,15H2,1-2H3 |
InChI Key |
DAFMDBAXAJUTDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(C)[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


acetonitrile](/img/structure/B14584939.png)
![N-(4-Ethoxyphenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-nitrobenzamide](/img/structure/B14584944.png)







![8-Amino-2,3,4a,12a-tetrahydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584996.png)
![1-{1-[2-(5-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14585003.png)

![[(1S,2S)-2-(Acetyloxy)cyclopentyl]acetic acid](/img/structure/B14585014.png)

